Telaprevir-d4
CAS No.:
Cat. No.: VC16651928
Molecular Formula: C36H53N7O6
Molecular Weight: 683.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H53N7O6 |
|---|---|
| Molecular Weight | 683.9 g/mol |
| IUPAC Name | (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1,2-dioxo-1-[(2,2,3,3-tetradeuteriocyclopropyl)amino]hexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
| Standard InChI | InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1/i15D2,16D2 |
| Standard InChI Key | BBAWEDCPNXPBQM-WSZQYWDLSA-N |
| Isomeric SMILES | [2H]C1(C(C1([2H])[2H])NC(=O)C(=O)[C@H](CCC)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5)[2H] |
| Canonical SMILES | CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 |
Introduction
Chemical Identity and Structural Properties of Telaprevir-d4
Molecular Characteristics
Telaprevir-d4 is a deuterated derivative of telaprevir, where four hydrogen atoms in the cyclopropylamine moiety are replaced with deuterium () . This substitution minimally alters the compound’s chemical behavior while providing a distinct mass spectrometry signature. The molecular formula corresponds to a molecular weight of 683.9 g/mol, as confirmed by multiple sources . The IUPAC name, , reflects its complex stereochemistry and functional groups critical for HCV protease inhibition .
Table 1: Key Chemical Properties of Telaprevir-d4
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 683.9 g/mol | |
| Purity | ≥99% deuterated forms (d1-d4) | |
| Storage Conditions | -20°C, protected from light |
Synthesis and Isotopic Labeling
The synthesis of Telaprevir-d4 involves deuterium incorporation at specific positions to maintain isotopic integrity. Suppliers such as Cayman Chemical and LGC Standards produce the compound via custom synthesis, often requiring advanced catalytic deuteration techniques . The cyclopropylamine group is selectively labeled with deuterium to ensure minimal interference with the parent compound’s pharmacological activity while providing a +4 mass shift for mass spectrometric differentiation .
Analytical Applications in Drug Quantification
Role as an Internal Standard in Mass Spectrometry
Telaprevir-d4 is exclusively used as an internal standard for quantifying telaprevir in biological samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . By spiking known concentrations of Telaprevir-d4 into plasma or serum samples, researchers correct for matrix effects and ionization variability, achieving precision with coefficients of variation <15% . For example, a 2011 study demonstrated that coadministration of telaprevir increased the area under the curve (AUC) of atorvastatin by 7.88-fold, with Telaprevir-d4 ensuring accurate measurement of telaprevir’s pharmacokinetic parameters .
Table 2: Pharmacokinetic Effects of Telaprevir on Co-Administered Drugs (Adapted from )
| Drug | Parameter | Change with Telaprevir | 90% Confidence Interval |
|---|---|---|---|
| Amlodipine | AUC | 2.79-fold increase | 2.58–3.01 |
| Atorvastatin | C | 10.6-fold increase | 8.74–12.9 |
Method Validation and Sensitivity
Analytical methods employing Telaprevir-d4 typically achieve lower limits of quantification (LLOQ) below 1 ng/mL, essential for detecting telaprevir’s therapeutic concentrations (15–35 ng/mL) . The deuterated standard’s stability under various storage conditions (-20°C to room temperature) ensures reproducibility across global laboratories .
Pharmacological Context: Telaprevir in Hepatitis C Therapy
Mechanism of Action and Clinical Efficacy
Telaprevir, the parent compound of Telaprevir-d4, inhibits the HCV NS3/4A protease, blocking viral replication. In the Phase 3b CONCISE trial, telaprevir combined with pegylated interferon and ribavirin achieved sustained virologic response (SVR12) rates of 87% (12-week regimen) and 97% (24-week regimen) in patients with the IL28B CC genotype . These outcomes highlight the drug’s efficacy, necessitating precise pharmacokinetic monitoring via Telaprevir-d4 to optimize dosing and minimize adverse effects .
Drug-Drug Interactions and CYP3A Inhibition
Telaprevir’s role as a CYP3A inhibitor complicates its coadministration with substrates like amlodipine and atorvastatin. A pivotal study revealed that telaprevir increased amlodipine’s AUC by 2.79-fold and atorvastatin’s C by 10.6-fold, underscoring the need for therapeutic drug monitoring facilitated by Telaprevir-d4 .
Future Directions and Challenges
Expanding Applications in Personalized Medicine
The precision offered by Telaprevir-d4 could extend to therapeutic drug monitoring in personalized HCV regimens, particularly for patients with cirrhosis or genetic polymorphisms affecting drug metabolism. Future studies may correlate telaprevir concentrations with virologic outcomes using population pharmacokinetic models.
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